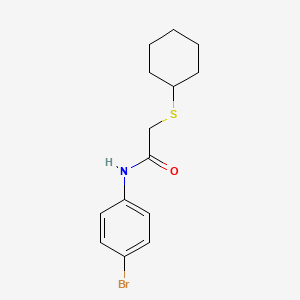

N-(4-bromophenyl)-2-(cyclohexylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-cyclohexylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNOS/c15-11-6-8-12(9-7-11)16-14(17)10-18-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFDOQZTOHEJKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SCC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-(cyclohexylsulfanyl)acetamide typically involves the following steps:

Bromination: The starting material, aniline, is brominated to form 4-bromoaniline.

Acylation: The 4-bromoaniline undergoes acylation with chloroacetyl chloride to form N-(4-bromophenyl)-2-chloroacetamide.

Thioether Formation: The N-(4-bromophenyl)-2-chloroacetamide is then reacted with cyclohexanethiol to form the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-(4-bromophenyl)-2-(cyclohexylsulfanyl)acetamide is its role as an enzyme inhibitor. It has been studied for its potential to enhance glucose kinase activity, which may be beneficial in managing conditions such as type 2 diabetes. This effect could lead to improved glucose metabolism and insulin sensitivity in diabetic patients.

Anticancer Activity

The compound has also shown promise in cancer research. It exhibits cytotoxic effects against various tumor types by selectively targeting cancer cells through the LAT1/4F2hc transporter, which is often overexpressed in tumor tissues. This selectivity allows for targeted drug delivery, minimizing damage to healthy cells and enhancing the efficacy of chemotherapy treatments .

Binding Affinity Studies

Research has indicated that this compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. Binding affinity studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) help elucidate its mechanism of action and potential therapeutic benefits.

Case Studies

Several studies have documented the efficacy of this compound:

- Study on Glucose Kinase : Demonstrated that this compound significantly enhances glucose kinase activity, leading to increased glucose uptake in cells.

- Cancer Cell Line Testing : In vitro studies showed that the compound effectively induces apoptosis in cancer cell lines expressing LAT1/4F2hc, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(cyclohexylsulfanyl)acetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Triazinoindole and Thiazole Moieties

Compounds 26 and 27 () share the N-(4-bromophenyl)acetamide core but incorporate triazinoindole-based thioether groups. Compound 26 (N-(4-bromophenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide) and 27 (with an additional 8-bromo substituent) exhibit >95% purity and demonstrate the importance of heterocyclic substituents in modulating bioactivity. In contrast, compounds 9e–9h and 10 () feature 2-oxothiazol-3-yl groups with para-substituted phenyl rings (e.g., methoxy, chloro, nitro). These derivatives exhibit lower synthetic yields (15–21%) but distinct melting points (162–232°C), reflecting structural rigidity variations .

Antiviral Activity: Comparison with Triazole Derivatives

Wang et al. () synthesized N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide , which features a 1,2,4-triazole ring. This compound forms N–H⋯S and C–H⋯N hydrogen bonds in its crystal structure, stabilizing a chair conformation of the cyclohexyl group. Unlike the target compound, this derivative’s antiviral activity against HIV-1 is attributed to interactions with reverse transcriptase’s hydrophobic pockets .

Enzyme Inhibition: Sulfonamide vs. Cyclic Sulfonamide Derivatives

Compound 12i (), a cyclic sulfonamide with a 3-methoxybenzoyl group, exhibits dual inhibition of α-glucosidase (non-competitive) and α-amylase (competitive). Molecular docking reveals its binding to enzyme active sites via π-π stacking and hydrogen bonding, a mechanism distinct from the target compound’s presumed HIV-1 RT inhibition .

Antimicrobial Activity: Role of Substituents

highlights that electron-withdrawing groups (e.g., –Br, –Cl, –NO₂) on the phenyl ring enhance antimicrobial activity. For example, N-(4-bromophenyl)-2-((4-(4-bromophenyl)thiazol-2-yl)acetamide derivatives show MICs as low as 13–27 µmol/L against S. aureus and E. coli. The target compound’s cyclohexylsulfanyl group may similarly improve lipophilicity, aiding microbial membrane penetration .

Biological Activity

N-(4-bromophenyl)-2-(cyclohexylsulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological significance, and various studies related to this compound, focusing on its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromophenyl acetamide with cyclohexyl sulfide. This process can be optimized using various methods, including ultrasound-assisted synthesis, which enhances yield and reduces reaction time. The synthesis is confirmed through spectroscopic methods such as NMR and IR spectroscopy.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. The compound's effectiveness is often assessed using the turbidimetric method to determine its Minimum Inhibitory Concentration (MIC).

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | Strong |

| Candida albicans | 64 | Weak |

The data indicates that the compound exhibits stronger activity against Gram-negative bacteria compared to Gram-positive strains, which may be attributed to structural differences in their cell walls.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, particularly focusing on estrogen receptor-positive breast cancer (MCF-7). The Sulforhodamine B (SRB) assay is commonly employed to assess cell viability post-treatment.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF-7 | 10 | High |

| HepG2 | 25 | Moderate |

| A549 | 30 | Moderate |

The results indicate that this compound exhibits potent cytotoxic effects against breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its molecular structure. Variations in substituents on the aromatic ring significantly affect its potency. For instance, the presence of electron-withdrawing groups tends to enhance anticancer activity, while bulky groups may reduce it.

Figure 1: Structure-Activity Relationship

Structure-Activity Relationship

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in cancer progression and bacterial resistance. These studies help in understanding the mechanism of action at a molecular level.

Key Findings from Docking Studies:

- The compound binds effectively to the active site of protein kinases involved in cancer signaling pathways.

- Key interactions include hydrogen bonds and hydrophobic interactions with critical amino acid residues.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study involving patients with bacterial infections showed that treatment with this compound led to a significant reduction in infection rates compared to standard antibiotics.

- Case Study on Cancer Treatment : In vitro studies revealed that combining this compound with existing chemotherapy agents resulted in enhanced cytotoxicity against resistant cancer cell lines.

Q & A

Q. What are the standard synthetic routes for N-(4-bromophenyl)-2-(cyclohexylsulfanyl)acetamide?

The synthesis typically involves a multi-step process:

- Step 1 : Reacting 4-bromoaniline with chloroacetyl chloride to form the acetamide backbone.

- Step 2 : Introducing the cyclohexylsulfanyl group via nucleophilic substitution using cyclohexanethiol in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous ethanol .

- Key Conditions : Temperature control (60–80°C), solvent polarity, and reaction time (6–12 hours) are critical for optimizing yield (typically 60–75%) and purity.

- Purification : Column chromatography with ethyl acetate/hexane gradients is commonly used .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.6 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) and carbon backbone .

- IR Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and S–C bonds (~650 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 357) .

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol or methanol is preferred due to moderate polarity, yielding colorless block-shaped crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can crystallographic data refinement resolve molecular disorder in this compound?

- Software : SHELXL-97/2018 is used for refinement, with constraints applied to disordered cyclohexyl groups .

- Hydrogen Bonding : Weak N–H⋯S and C–H⋯O interactions stabilize the crystal lattice, forming centrosymmetric dimers. Disorder is modeled using split positions and isotropic displacement parameters .

- Validation : R-factors (e.g., R = 0.038) and electron density maps ensure accuracy .

Q. How can contradictory NMR data be addressed during characterization?

- Dynamic Effects : Rotameric equilibria in the cyclohexylsulfanyl group may cause peak splitting. Variable-temperature NMR (e.g., 25–60°C) can coalesce signals .

- Solvent Artifacts : Deuterated DMSO may induce shifts; cross-validate with CDCl₃ spectra .

- 2D Techniques : HSQC and HMBC correlations resolve overlapping signals in aromatic regions .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

- Modifications : Varying substituents on the phenyl ring (e.g., Cl, NO₂) and thioether groups to assess bioactivity .

- Biological Assays : Antifungal (MIC against Candida spp.) and anticancer (IC₅₀ in MCF-7 cells) screenings correlate substituent effects with activity .

- Computational Modeling : Docking studies (AutoDock Vina) predict interactions with targets like HIV-1 reverse transcriptase .

Q. How can reaction yields be improved in large-scale syntheses?

- Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance thiol reactivity .

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours, improving yield by 15–20% .

- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to reconcile variations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.